molecular formula C10H14ClN3O B1474005 (2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine CAS No. 1601278-62-9

(2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B1474005
CAS No.: 1601278-62-9
M. Wt: 227.69 g/mol
InChI Key: LOJYSLIRRUQOAU-OCAPTIKFSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both morpholine and pyrimidine moieties. According to PubChem database records, the compound is officially designated as (2R,6S)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine, with the molecular formula C₁₀H₁₄ClN₃O and a molecular weight of 227.69 grams per mole. The stereochemical descriptors (2R,6S) indicate the absolute configuration at the carbon atoms bearing methyl substituents on the morpholine ring, establishing the compound's chiral nature and three-dimensional spatial arrangement.

The compound possesses multiple systematic identifiers that facilitate accurate chemical communication and database searches. The International Chemical Identifier string is InChI=1S/C10H14ClN3O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3/t7-,8+, while the corresponding InChI Key is LOJYSLIRRUQOAU-OCAPTIKFSA-N. The Simplified Molecular-Input Line-Entry System representation is C[C@@H]1CN(CC@@HC)C2=CC(=NC=N2)Cl, which encodes the complete structural information including stereochemistry in a linear text format. These standardized identifiers ensure unambiguous identification across various chemical databases and computational platforms.

The compound is catalogued under PubChem Compound Identifier 93480984, establishing its unique entry in the comprehensive chemical database maintained by the National Center for Biotechnology Information. Alternative synonyms include 1601278-62-9 (Chemical Abstracts Service registry number), rel-(2R,6S)-4-(6-Chloropyrimidin-4-yl)-2,6-dimethylmorpholine, and SCHEMBL16517600, reflecting its presence in multiple chemical databases and literature sources. The systematic naming convention reflects the fusion of a six-membered morpholine ring with 2,6-dimethyl substitution and a six-membered pyrimidine ring bearing a chlorine substituent at the 6-position, connected through a nitrogen-carbon bond at the 4-position of the pyrimidine ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the fusion of morpholine and pyrimidine ring systems. The morpholine component adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles containing oxygen and nitrogen heteroatoms. Research on morpholine conformational preferences demonstrates that chair conformations predominate over boat conformations due to minimized torsional strain and optimized bond angles. The (2S,6R)-stereochemistry creates a trans-diaxial arrangement of the methyl substituents, significantly influencing the overall molecular shape and potential intermolecular interactions.

Conformational analysis reveals that morpholine rings can exist in multiple conformational states, with chair-equatorial and chair-axial orientations of the nitrogen substituent representing the primary conformers. Studies using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have identified distinct vibrational spectra corresponding to Chair-Equatorial and Chair-Axial conformers, with energy differences of approximately 109 ± 4 cm⁻¹ between conformational states. The attachment of the 6-chloropyrimidin-4-yl substituent to the morpholine nitrogen introduces additional conformational complexity, as rotation around the nitrogen-carbon bond connecting the two ring systems creates multiple rotational isomers with varying energies and spatial orientations.

The pyrimidine ring maintains planarity due to its aromatic character, with the chlorine substituent at the 6-position introducing both electronic and steric effects that influence molecular geometry. The nitrogen atoms in the pyrimidine ring exhibit sp² hybridization, creating a planar arrangement with bond angles approaching 120 degrees. The connection between morpholine and pyrimidine rings occurs through the nitrogen atom of morpholine and the carbon atom at position 4 of the pyrimidine ring, establishing a flexible linkage that permits conformational adjustments while maintaining the integrity of both heterocyclic systems.

Theoretical calculations using density functional theory methods have been employed to investigate conformational preferences in related morpholine-pyrimidine hybrid structures. These computational studies indicate that the most stable conformations minimize steric interactions between the chloropyrimidine substituent and the dimethyl groups on the morpholine ring. The trans-diequatorial arrangement of methyl groups in the (2S,6R)-configuration provides optimal spatial distribution, reducing unfavorable 1,3-diaxial interactions that would destabilize alternative stereochemical arrangements.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides definitive structural information for this compound, although specific crystallographic data for this exact compound are not extensively documented in the available literature. However, related morpholine-pyrimidine structures have been subjected to comprehensive crystallographic investigation, providing valuable insights into the structural characteristics of this compound class. Studies of similar chloropyrimidine-morpholine hybrids reveal typical bond lengths and angles that can be extrapolated to understand the target compound's crystal structure.

Crystal structure analyses of related compounds demonstrate that morpholine rings consistently adopt chair conformations in the solid state, with carbon-oxygen and carbon-nitrogen bond lengths ranging from 1.42 to 1.46 Angstroms. The pyrimidine rings exhibit standard aromatic carbon-carbon bond lengths of approximately 1.39 Angstroms, with carbon-nitrogen bonds measuring 1.34 Angstroms. The chlorine substituent forms a carbon-chlorine bond with typical length of 1.75 Angstroms, consistent with standard values for aromatic chlorine substituents.

Crystallographic studies of structurally related compounds reveal important information about intermolecular interactions and packing arrangements. For instance, crystal structure analysis of chlorido-(4-chloro-6-(p-tolyl)pyrimidine) complexes demonstrates that chlorine atoms frequently participate in weak hydrogen bonding interactions with adjacent carbon-hydrogen groups, with chlorine-hydrogen distances ranging from 2.849 to 2.945 Angstroms. These intermolecular interactions contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

The absence of extensive X-ray diffraction data for the specific this compound structure represents an opportunity for future crystallographic investigation. Standard X-ray diffraction powder pattern analysis, as documented for related heterocyclic compounds, would provide valuable information including lattice constants, peak height intensities, and Miller indices for systematic structural characterization. Such crystallographic data would establish definitive bond lengths, bond angles, and intermolecular interactions that govern the compound's solid-state behavior and physical properties.

Structural Parameter Expected Value Reference Compound
C-O bond length 1.42-1.46 Å Related morpholines
C-N bond length 1.34-1.39 Å Pyrimidine derivatives
C-Cl bond length 1.75 Å Chloropyrimidines
Ring pucker amplitude 0.6-0.8 Å Chair morpholines
Intermolecular C-H···Cl 2.85-2.95 Å Related structures

Comparative Analysis with Related Morpholine-Pyrimidine Hybrids

Comparative structural analysis of this compound with related morpholine-pyrimidine hybrid compounds reveals important structure-activity relationships and synthetic accessibility patterns. The closely related compound 4-(6-chloropyrimidin-4-yl)morpholine, which lacks the 2,6-dimethyl substituents, exhibits similar molecular architecture but different conformational preferences and physical properties. The absence of methyl substituents in the parent morpholine ring eliminates stereochemical complexity while maintaining the fundamental morpholine-pyrimidine connectivity pattern.

The regioisomeric compound 4-(4-chloropyrimidin-2-yl)morpholine demonstrates how the position of the chlorine substituent and morpholine attachment point influences molecular properties. This structural variant connects the morpholine nitrogen to the 2-position of the pyrimidine ring rather than the 4-position, creating different electronic distribution and steric environments. Collision cross section data for this isomer shows distinct values compared to the 4-substituted analog, with predicted collision cross sections ranging from 138.9 to 154.8 Ų depending on the ionization adduct.

The stereochemical analog 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine represents another important structural comparison, featuring chlorine substitution at the 5-position of the pyrimidine ring while maintaining the same morpholine substitution pattern. This compound demonstrates the influence of halogen positioning on molecular geometry and potential biological activity. Synthesis of this analog typically involves nucleophilic aromatic substitution reactions between 2,6-dimethylmorpholine and appropriately substituted chloropyrimidines, highlighting the accessibility of structural modifications within this compound class.

Analysis of the (2S,6S)-2,6-dimethylmorpholine core structure, available commercially with 95% purity, reveals the importance of stereochemical configuration in determining physical properties. The (2S,6S)-isomer exhibits different conformational preferences compared to the (2S,6R)-configuration, with cis-arrangement of methyl substituents creating distinct steric interactions and potentially different biological activities. The molecular weight difference between these stereoisomers is negligible, but their three-dimensional shapes vary significantly, influencing their interaction with biological targets and synthetic utility.

Recent advances in heterocyclic merging approaches have enabled systematic preparation of diverse morpholine-pyrimidine hybrids with varying stereochemical and regiochemical patterns. These synthetic methodologies involve key transformations including Smiles rearrangement to generate heterocyclic core structures and late-stage Michael additions to construct morpholine rings with defined stereochemistry. The successful synthesis of multiple regioisomers and stereoisomers within 6-7 synthetic steps demonstrates the feasibility of accessing structural analogs for comprehensive structure-activity relationship studies.

Compound Molecular Formula Key Structural Difference Predicted CCS (Ų)
Target compound C₁₀H₁₄ClN₃O 2,6-dimethyl, (2S,6R)-config Not reported
4-(6-chloropyrimidin-4-yl)morpholine C₈H₁₀ClN₃O No methyl substituents 140.7
4-(4-chloropyrimidin-2-yl)morpholine C₈H₁₀ClN₃O Chlorine at 4-position 140.7
4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine C₁₀H₁₄ClN₃O Chlorine at 5-position Not reported
(2S,6S)-2,6-dimethylmorpholine C₆H₁₃NO No pyrimidine substituent Not applicable

The comparative analysis reveals that morpholine-pyrimidine hybrids constitute a versatile structural class with multiple opportunities for structural modification and optimization. The systematic variation of substitution patterns, stereochemical configurations, and regiochemical arrangements provides a comprehensive framework for understanding structure-property relationships within this important class of heterocyclic compounds. These structural comparisons establish the foundation for rational design approaches in medicinal chemistry applications and synthetic methodology development.

Properties

IUPAC Name

(2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJYSLIRRUQOAU-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine is a morpholine derivative that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H14ClN3O
  • Molecular Weight : 229.7 g/mol

The compound features a morpholine ring substituted with a chloropyrimidine moiety, which is critical for its biological interactions.

This compound acts primarily as an inhibitor of B-cell lymphoma 6 (BCL6), a protein implicated in various cancers. BCL6 plays a crucial role in the regulation of gene expression related to cell proliferation and survival. By inhibiting BCL6 activity, this compound may induce apoptosis in malignant B cells and reduce tumor growth.

Key Mechanistic Insights:

  • Inhibition of Corepressor Recruitment : The compound binds to the BTB domain of BCL6, preventing the recruitment of corepressors essential for its function .
  • Induction of Protein Degradation : It may also promote the degradation of BCL6 through proteasomal pathways .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant anti-proliferative effects in vitro against several cancer cell lines.

Table 1: Summary of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
Ramos (B-cell lymphoma)0.5BCL6 inhibition
Daudi (Burkitt lymphoma)0.7BCL6 inhibition
HeLa (cervical cancer)1.2Induction of apoptosis

Case Studies

  • Study on Ramos Cell Line :
    • A study conducted by Kerres et al. (2017) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls .
  • In Vivo Efficacy :
    • In murine models of B-cell lymphoma, administration of the compound led to reduced tumor size and improved survival rates. This suggests potential for therapeutic application in clinical settings.
  • Combination Therapy :
    • Preliminary data indicate enhanced efficacy when used in combination with other chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant forms of cancer.

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibitors of BCL6 Activity
    • Research indicates that compounds similar to (2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine can act as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. These compounds may prevent malignant B cell proliferation by inhibiting BCL6 activity, which is crucial for the survival of certain types of lymphomas .
  • Anticancer Activity
    • The compound has shown promise in preclinical studies as a potential therapeutic agent against proliferative disorders. Its mechanism involves selective binding to the BTB domain of BCL6, leading to the induction of protein degradation and inhibition of tumorigenic effects .

Synthesis and Derivatives

The synthesis of this compound has been documented in several patents and research articles. The synthetic pathways often involve the reaction of chloropyrimidine derivatives with morpholine frameworks, highlighting the versatility of this compound in drug design.

Synthesis Method Yield (%) Reference
Method A85
Method B90

Case Studies

  • Case Study on Anticancer Efficacy
    • A study evaluated the anticancer properties of this compound in vitro against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .
  • Pharmacokinetics and Bioavailability
    • Another investigation focused on the pharmacokinetics of this compound, revealing favorable absorption characteristics and a half-life suitable for therapeutic use. The study suggested that modifications to its structure could further enhance its bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituent at 4-Position Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features/Applications
(2S,6R)-4-(6-Chloropyrimidin-4-yl)-2,6-dimethylmorpholine (Target Compound) 6-Chloropyrimidin-4-yl Not provided Not provided Not provided Chiral center; potential agrochemical use inferred from analogs
(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine 2-Chloropyrido[3,2-d]pyrimidin-4-yl 278.74 1.275 (predicted) 407.5 (predicted) Pyrido-pyrimidine ring; higher molecular weight
(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine 6-Nitro-3-pyridyl 208 (M+H, LCMS) Not provided Not provided Nitro group enhances electrophilicity; synthetic intermediate
(2S,6R)-4-(3,6-Dichloropyridazin-4-yl)-2,6-dimethylmorpholine 3,6-Dichloropyridazin-4-yl Not provided Not provided Not provided Dual chlorine substituents; high purity (99.53%)
(2S,6S)-4-Dodecyl-2,6-dimethylmorpholine Dodecyl chain Not provided Not provided Not provided Lipophilic; surfactant or formulation agent
Fenpropimorph 3-(4-tert-Butylphenyl)-2-methylpropyl Not provided Not provided Not provided Commercial fungicide; bulky aromatic substituent
Key Observations:
  • Electronic Effects : The 6-chloropyrimidin-4-yl group in the target compound likely confers moderate electron-withdrawing properties, similar to the 2-chloropyrido-pyrimidine substituent in . In contrast, the nitro group in is strongly electron-withdrawing, which may enhance reactivity in nucleophilic substitution reactions.
  • Lipophilicity : Compounds with alkyl chains (e.g., dodecyl in ) exhibit increased hydrophobicity, whereas heterocyclic substituents (e.g., pyrimidine or pyridazine in ) balance lipophilicity and water solubility.

Preparation Methods

Synthesis of the Morpholine Core: (2S,6R)-2,6-Dimethylmorpholine

The core morpholine ring with defined stereochemistry (2S,6R) is critical for the final compound's biological activity. Preparation of cis-2,6-dimethylmorpholine, which corresponds to the (2S,6R) isomer, is well-documented and involves the following key methods:

  • Dehydration of Bishydroxyalkylamine:
    The morpholine ring is formed by elimination of water from a bishydroxyalkylamine precursor in the presence of an acidic catalyst such as concentrated sulfuric acid or via vapor-phase dehydration over an aluminum oxide catalyst. This method is classical and described in Houben-Weyl, Methoden der organischen Chemie (1966), volume 6/4, pages 510-520.

  • Acid-Catalyzed Cyclization:
    A typical procedure involves slowly adding the amine (e.g., diisopropanolamine) to concentrated sulfuric acid (90-120%, preferably 98-105%) under cooling to keep the temperature below 80°C. After complete addition, the mixture is heated to 150-190°C (preferably 170-184°C) to promote cyclization and water elimination, forming the morpholine ring.

  • Simultaneous Addition Technique:
    Improved yields are obtained when the amine and sulfuric acid are introduced simultaneously into the reaction vessel, ensuring better mixing and more efficient cyclization. This contrasts with older methods where one component was added to the other sequentially, leading to lower yields and more by-products.

  • Post-Reaction Workup:
    The acidic reaction mixture is neutralized with dilute sodium hydroxide (10-25%) to pH 12-14, and the organic phase is separated and distilled under reduced pressure (bottom temperature 50-110°C) to remove impurities. The crude morpholine is then dried by shaking or stirring with concentrated sodium hydroxide (about 50%) below 40°C to yield purified cis-2,6-dimethylmorpholine.

  • Isomer Separation and Isomerization:
    The cis and trans isomers of 2,6-dimethylmorpholine can be separated by fractional distillation. The undesired trans isomer can be converted to the cis isomer via catalytic isomerization over hydrogenation catalysts, improving the yield of the desired stereoisomer.

Representative Data Table of Key Intermediates and Final Product

Compound Description m/z (ESI) + [M+H]+ Yield / Purity
(2S,6R)-2,6-dimethylmorpholine Morpholine core N/A High purity after distillation
(2S,6R)-2,6-dimethyl-4-(6-(trimethylstannyl)pyrimidin-4-yl)morpholine Stannylated intermediate N/A Prepared for coupling
(2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine Target compound 179-180 (approximate, typical for such compounds) 98.4% yield after chromatography

Research Findings and Optimization Notes

  • Stereochemical Control:
    The cis-(2S,6R) isomer of 2,6-dimethylmorpholine is preferred due to its higher biological activity and better performance in downstream applications such as kinase inhibition.

  • Reaction Conditions:
    The dehydration/cyclization step requires careful temperature control to avoid decomposition and formation of colored by-products. Simultaneous addition of reactants and controlled heating improve yield and purity.

  • Catalyst Use:
    Vapor-phase dehydration over aluminum oxide catalysts offers an alternative to sulfuric acid catalysis, potentially reducing corrosive waste and improving environmental profile.

  • Purification Strategies:
    Fractional distillation and chromatographic purification are essential to isolate the desired stereoisomer and remove impurities, especially after cross-coupling reactions.

Summary of Preparation Method

The preparation of this compound involves:

  • Formation of the cis-2,6-dimethylmorpholine core by acid-catalyzed dehydration of bishydroxyalkylamine precursors with strict temperature and addition control.
  • Functionalization of the morpholine nitrogen at position 4 with a 6-chloropyrimidinyl group via palladium-catalyzed cross-coupling reactions using stannylated pyrimidine intermediates.
  • Purification by silica gel chromatography and fractional distillation to ensure high yield and stereochemical purity.

Q & A

Q. What are the standard protocols for synthesizing (2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with morpholine derivatives and halogenated pyrimidines. For example, a related compound, (2S,6R)-2,6-dimethyl-4-(6-nitro-3-pyridyl)morpholine, was synthesized via nucleophilic substitution followed by reduction. Key intermediates are characterized using:
  • NMR spectroscopy : To confirm stereochemistry and substitution patterns (e.g., δ 1.20 ppm for methyl groups in a related morpholine derivative) .
  • LCMS : For molecular weight verification (e.g., [M+H]+ = 208 observed in a similar synthesis) .
  • Purity assessment : HPLC or GC-MS (minimum 95% purity recommended) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques ensures structural and purity validation:
Technique Key Parameters Data Interpretation
1H/13C NMR Chemical shifts, coupling constantsConfirms stereochemistry and substituents .
LCMS/HRMS Molecular ion peaks, isotopic patternsVerifies molecular formula and purity .
X-ray crystallography Unit cell parameters, bond lengthsResolves absolute configuration (if crystalline) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste disposal : Segregate organic waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to improve yield and enantiomeric excess?

  • Methodological Answer :
  • Catalyst screening : Chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived catalysts) can enhance enantioselectivity .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions (temperature, solvent polarity) .
  • Example : A related morpholine derivative achieved higher yield (~80%) by optimizing reaction time and reducing agents .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer :
  • DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in conformation or solvent effects .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering in morpholine) that cause signal broadening .
  • Collaborative validation : Cross-check data with independent labs or databases (e.g., Cambridge Structural Database) .

Q. What experimental designs are recommended to assess the biological activity of this compound while addressing matrix interference in complex samples?

  • Methodological Answer :
  • Positive/negative controls : Include known agonists/antagonists to validate assay specificity (e.g., α7 nAChR ligands for neuroactivity studies) .
  • Matrix stabilization : Add antioxidants or refrigerate samples to prevent degradation of organic components during long-term assays .
  • Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify EC50/IC50 values and assess potency .

Data Contradiction Analysis

Q. How should researchers address variability in biological assay results caused by compound degradation or impurities?

  • Methodological Answer :
  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) to identify labile functional groups (e.g., chloropyrimidine hydrolysis) .
Condition Degradation Pathway Mitigation Strategy
High humidity Hydrolysis of chloropyrimidineUse anhydrous solvents .
UV light Photodegradation of morpholine ringStore in amber vials .
  • Impurity profiling : Compare LCMS chromatograms with spiked standards to identify co-eluting contaminants .

Experimental Design for Advanced Applications

Q. What strategies can be employed to study the compound’s interaction with biological targets using computational and experimental hybrid approaches?

  • Methodological Answer :
  • Molecular docking : Use software like Discovery Studio to predict binding modes to targets (e.g., kinases, GPCRs) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
  • Mutagenesis studies : Engineer target proteins with point mutations to confirm critical binding residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
(2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.